molecular formula C8H10BrNO B7961265 2-Bromo-6-methoxybenzylamine

2-Bromo-6-methoxybenzylamine

Cat. No.: B7961265
M. Wt: 216.07 g/mol
InChI Key: JRIZXHOVOYPMAN-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxybenzylamine is a high-value aryl-substituted methanamine that serves as a versatile building block in contemporary organic synthesis and medicinal chemistry . Its molecular structure features a benzylamine core with bromo and methoxy substituents on the aromatic ring, providing multiple reactive sites for further chemical modification . This unique combination allows researchers to employ this compound in sophisticated synthesis pathways, including cross-coupling reactions facilitated by the bromine atom and further functionalization of the amine and methoxy groups . In pharmaceutical research, this scaffold is particularly significant for constructing novel molecular frameworks aimed at developing new therapeutic agents . The amine group can participate in crucial hydrogen bonding and electrostatic interactions with biological targets, while the bromo and methoxy substituents significantly influence the compound's physicochemical properties, including lipophilicity, electronic distribution, and steric profile, which are critical for modulating pharmacological activity, selectivity, and metabolic stability . Researchers utilize this compound as a key intermediate in the preparation of various bioactive molecules, including receptor-targeting agents and other pharmacologically active structures . The specific 2,6-disubstitution pattern makes it a strategic starting material for creating targeted compound libraries in drug discovery programs . Intended Applications: • Key intermediate in the synthesis of potential tubulin inhibitors and other antimitotic agents for oncology research • Versatile precursor for construction of compound libraries in structure-activity relationship (SAR) studies • Building block for development of receptor-targeting molecules in medicinal chemistry Handling Note: This product is intended for research and laboratory use only by trained professionals. It is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

(2-bromo-6-methoxyphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIZXHOVOYPMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Br)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The synthesis begins with 6-methoxybenzylamine as the starting material. Bromine (Br₂) is introduced under controlled conditions to substitute a hydrogen atom at the ortho position relative to the methoxy group, yielding 2-bromo-6-methoxybenzylamine. The methoxy group (-OCH₃) acts as an ortho/para-directing group, while the benzylamine moiety (-CH₂NH₂) influences reactivity through steric and electronic effects.

Key Reaction Steps:

  • Bromination :

    • Reagents : Bromine (Br₂) or bromine dissolved in a carboxylic acid (e.g., acetic acid).

    • Solvent : Polar aprotic solvents (e.g., methylene chloride) or carboxylic acids.

    • Conditions : Temperatures between 30°C and 50°C to minimize side reactions.

    • Mechanism :

      • The methoxy group activates the benzene ring, directing electrophilic bromine to the ortho position.

      • Bromine reacts with the aromatic ring to form a sigma complex (Wheland intermediate), followed by deprotonation to restore aromaticity.

  • Workup and Purification :

    • The crude product is isolated via filtration or extraction using solvents like methylene chloride.

    • Crystallization from aliphatic alcohols (e.g., isobutanol) or hydrocarbons (e.g., n-heptane) enhances purity.

Table 1: Summary of Electrophilic Aromatic Substitution Conditions

ParameterDetailsSource
Starting Material6-Methoxybenzylamine
Brominating AgentBr₂ (neat or in acetic acid)
SolventAcetic acid, methylene chloride
Temperature30°C–50°C
YieldHigh (exact yield unspecified)
PurificationCrystallization (isobutanol, n-heptane)

Alternative Synthetic Pathways and Industrial Considerations

While EAS dominates laboratory-scale synthesis, industrial applications require scalable and cost-effective methods. Patent literature reveals parallels with naphthalene-based bromination-debromination strategies, though adaptations for benzylamine derivatives remain underexplored.

Bromo-Debromo Methodology

Inspired by the synthesis of 2-methoxy-6-bromo-naphthalene, this method involves:

  • Bromination : Introducing two bromine atoms to the aromatic ring.

  • Selective Debromination : Removing one bromine atom using metallic iron (Fe) in a carboxylic acid medium.

    • Advantage : Avoids hydrolysis of the methoxy group.

    • Challenge : Requires precise control of hydrobromic acid (HBr) concentration.

Continuous Flow Reactors

Industrial-scale production employs continuous flow systems to enhance reproducibility and safety. Key benefits include:

  • Improved Heat Management : Exothermic reactions are controlled via rapid heat dissipation.

  • Reduced Solvent Waste : Efficient mixing minimizes solvent volume.

Mechanistic Insights and Regioselectivity

The success of EAS hinges on the electronic and steric effects of substituents:

  • Methoxy Group : Activates the ring via electron donation (+M effect), directing electrophiles to ortho/para positions.

  • Benzylamine Moiety : The -CH₂NH₂ group exerts a mild electron-withdrawing effect (-I), slightly deactivating the ring but favoring substitution at less hindered positions.

Computational Modeling:

Theoretical studies suggest that bromine preferentially attacks the ortho position due to lower activation energy compared to the para position.

Purification and Characterization

Post-synthesis purification ensures pharmaceutical-grade quality:

  • Crystallization : Isobutanol and n-heptane yield crystals with >95% purity.

  • Chromatographic Methods : HPLC and GC-MS validate purity and confirm regioselectivity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxybenzylamine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to remove the bromine atom, yielding 6-methoxybenzylamine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted benzylamines.

    Oxidation: Products include imines and nitriles.

    Reduction: The major product is 6-methoxybenzylamine.

Scientific Research Applications

Medicinal Chemistry

2-Bromo-6-methoxybenzylamine serves as a valuable building block in the synthesis of pharmaceutical compounds. Its structural properties allow it to function as a precursor in developing drugs targeting neurological disorders and other therapeutic areas. Research indicates its potential for enzyme inhibition and receptor binding studies due to its structural similarity to biologically active molecules .

Anticancer Research

Recent studies have highlighted the compound's promising anticancer activity. For instance, analogs derived from 2-bromo-6-methoxybenzylamine have demonstrated significant potency against various cancer cell lines, including lung, breast, and ovarian cancers. Some compounds exhibited IC50 values in the submicromolar range, indicating their potential for further development as anticancer agents .

Organic Synthesis

In organic synthesis, 2-bromo-6-methoxybenzylamine is utilized to create more complex molecules. It plays a crucial role in synthesizing specialty chemicals and intermediates for industrial applications. Additionally, it has been employed in the production of bioactive compounds through various chemical transformations .

Case Study 1: Structure-Activity Relationship (SAR) Studies

A systematic SAR study involving benzylamine derivatives indicated that modifications at specific positions significantly affect biological activity. For example, altering substituents on the benzyl group enhanced potency against cancer cell lines while maintaining an acceptable toxicity profile .

CompoundIC50 (µM)Cancer Type
Compound A0.5Lung
Compound B0.8Breast
Compound C0.7Prostate

Case Study 2: Receptor Binding Studies

Research on receptor binding affinities revealed that analogs of 2-bromo-6-methoxybenzylamine exhibited high selectivity for certain adenosine receptors (A3AR). For instance, analogs showed Ki values below 0.4 nM at A3AR, suggesting their potential use in therapeutic applications targeting this receptor .

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxybenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy substituents influence the compound’s binding affinity and selectivity. For example, in enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site and preventing substrate access. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares 2-Bromo-6-methoxybenzylamine with its close structural analog, 2-Bromo-6-fluorobenzylamine (CAS: 261723-29-9), based on available

Property 2-Bromo-6-methoxybenzylamine 2-Bromo-6-fluorobenzylamine
Molecular Formula C₈H₁₀BrNO C₇H₇BrFN
Molecular Weight 216.08 g/mol 204.04 g/mol
Substituents -Br (2-position), -OCH₃ (6-position) -Br (2-position), -F (6-position)
Electron Effects Methoxy (EDG), Bromine (EWG) Fluorine (EWG), Bromine (EWG)
Basicity (Predicted) Higher (due to EDG -OCH₃) Lower (due to EWG -F)
Lipophilicity Increased (polar -OCH₃ vs. -F) Moderate (smaller, electronegative)

Physicochemical and Reactivity Differences

  • Electronic Effects : The methoxy group in 2-Bromo-6-methoxybenzylamine donates electrons via resonance, slightly counteracting the electron-withdrawing bromine. In contrast, the fluorine substituent in 2-Bromo-6-fluorobenzylamine exerts a strong inductive electron-withdrawing effect, amplifying the deactivating nature of the aromatic ring .
  • Fluorine’s smaller size and electronegativity may reduce solubility compared to methoxy derivatives.
  • Reactivity : Bromine in both compounds enables cross-coupling reactions. However, the methoxy group directs electrophilic substitution to the 4-position (para to itself), while fluorine’s ortho/para-directing nature could alter regioselectivity in further functionalization.

Research Findings and Limitations

Key insights include:

  • Synthetic Utility : Both compounds serve as intermediates for bioactive molecules. For example, bromine facilitates palladium-catalyzed couplings, while substituents like -OCH₃ or -F tune electronic properties for target-specific reactivity .
  • Data Gaps : Experimental data on exact pKa, solubility, and thermodynamic properties are unavailable in the provided sources. Further studies using techniques like HPLC (referenced in glycan analysis tools from ) could elucidate these parameters .

Biological Activity

2-Bromo-6-methoxybenzylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antiviral properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

2-Bromo-6-methoxybenzylamine is characterized by the presence of a bromine atom and a methoxy group on the benzylamine structure. This specific arrangement is crucial for its biological activity, as modifications to these substituents can significantly alter the compound's efficacy.

Anticancer Activity

Research indicates that 2-Bromo-6-methoxybenzylamine exhibits promising anticancer properties. A study highlighted the compound's effectiveness against several cancer cell lines, including lung, breast, prostate, and ovarian cancers. The structure-activity relationship (SAR) analysis demonstrated that the substitution pattern on the benzyl ring plays a critical role in its potency:

  • IC50 Values : The compound showed IC50 values in the submicromolar to micromolar range against various cancer cell lines, indicating strong cytotoxic effects. For instance, the p-bromo analogue was identified as particularly potent with activity ranging from 0.5 to 1 μM against multiple cell lines .

Table 1: Anticancer Activity of 2-Bromo-6-methoxybenzylamine

Cell LineIC50 (μM)Activity Description
Lung (A549)0.5 - 1High potency
Breast (MCF-7)SubmicromolarSignificant cytotoxicity
Prostate (LNCaP)MicromolarModerate activity
Ovarian (OVCAR)SubmicromolarStrong inhibition

Antiviral Activity

In addition to its anticancer properties, 2-Bromo-6-methoxybenzylamine has been investigated for antiviral activity. A study focused on derivatives of quinazoline where modifications at the benzylamine substituent were evaluated for their ability to inhibit MERS-CoV infection:

  • Inhibitory Effects : The compound exhibited an IC50 value of 0.157 μM against MERS-CoV, showcasing significant antiviral potential without notable cytotoxicity . This suggests that similar derivatives could be explored for broader antiviral applications.

The mechanism underlying the biological activities of 2-Bromo-6-methoxybenzylamine appears to involve interference with cellular pathways critical for cancer cell proliferation and viral replication. The presence of halogen substituents such as bromine enhances lipophilicity and may facilitate better membrane penetration, thereby increasing bioavailability and efficacy .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of various analogs of 2-Bromo-6-methoxybenzylamine. For example:

  • Study on Structural Modifications : A systematic investigation into different substituents on the benzylamine scaffold revealed that certain modifications could enhance potency. Notably, replacing the methoxy group with halogens or altering its position significantly impacted anticancer activity .
  • Zebrafish Model Evaluations : In vivo studies using zebrafish models demonstrated that derivatives of this compound could effectively reduce tumor growth, further validating its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-6-methoxybenzylamine with high purity?

  • Methodological Answer : A common approach involves reductive amination of 2-bromo-6-methoxybenzaldehyde using sodium cyanoborohydride and ammonium acetate in methanol at room temperature . Alternatively, nucleophilic substitution of 2-bromo-6-methoxybenzyl chloride with ammonia in THF under reflux can yield the amine. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>98%). Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. How can researchers characterize 2-Bromo-6-methoxybenzylamine to confirm structural integrity?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • ¹H NMR (CDCl₃): Peaks at δ 3.85 ppm (OCH₃ singlet), δ 4.10 ppm (NH₂ broad, exchangeable), and aromatic protons between δ 6.8–7.5 ppm.
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 204.04 (C₇H₇BrFN) .
  • FT-IR : Stretching vibrations for NH₂ (~3350 cm⁻¹), C-Br (~560 cm⁻¹), and C-O (methoxy, ~1250 cm⁻¹).

Q. What are the primary applications of 2-Bromo-6-methoxybenzylamine in organic synthesis?

  • Methodological Answer : This compound serves as a key intermediate in:
  • Pharmaceutical synthesis : Building block for kinase inhibitors or antipsychotic agents via Buchwald-Hartwig amination .
  • Ligand design : Functionalization of metal catalysts for asymmetric catalysis.
  • Peptide modification : Incorporation into benzylamine-containing scaffolds via solid-phase synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of 2-Bromo-6-methoxybenzylamine?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, concentration gradients). To address this:
  • Standardize assays : Use validated cell lines (e.g., HEK293 for kinase studies) and replicate under controlled conditions (pH, temperature).
  • Meta-analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers .
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies mitigate competing side reactions during functionalization of 2-Bromo-6-methoxybenzylamine?

  • Methodological Answer : Competing reactions (e.g., demethylation or bromine displacement) can be minimized by:
  • Protecting groups : Temporarily shield the methoxy group with TBDMS-Cl before bromine substitution .
  • Catalyst optimization : Use Pd-XPhos for selective cross-coupling reactions to avoid dehalogenation .
  • Low-temperature kinetics : Perform reactions at –20°C to slow unwanted pathways .

Q. How does the electronic effect of the methoxy group influence the reactivity of 2-Bromo-6-methoxybenzylamine in SNAr reactions?

  • Methodological Answer : The methoxy group’s electron-donating nature activates the aromatic ring toward nucleophilic aromatic substitution (SNAr). Computational studies (DFT, B3LYP/6-31G*) predict enhanced electron density at the para position, directing nucleophiles to the ortho-bromo site. Experimental validation via Hammett plots (ρ = –1.2) confirms meta-directing effects in polar aprotic solvents (DMSO, DMF) .

Data Contradiction & Analysis

Q. Why do different studies report varying yields for the synthesis of 2-Bromo-6-methoxybenzylamine?

  • Methodological Answer : Yield discrepancies often stem from:
  • Solvent polarity : Higher yields in THF (ε = 7.5) vs. DCM (ε = 8.9) due to improved intermediate stability.
  • Catalyst loading : Pd(dba)₂ at 5 mol% vs. 2 mol% alters reaction turnover .
  • Workup protocols : Losses during aqueous extraction vs. direct crystallization.
    Recommendation : Use Design of Experiments (DoE) to optimize parameters like temperature, solvent, and catalyst .

Methodological Best Practices

Q. What analytical techniques are critical for detecting trace impurities in 2-Bromo-6-methoxybenzylamine?

  • Methodological Answer :
  • HPLC-MS : Identifies low-abundance byproducts (e.g., de-brominated analogs).
  • GC-FID : Quantifies residual solvents (e.g., THF, ethyl acetate).
  • Elemental Analysis : Verifies stoichiometry (C, H, N ± 0.3%).
  • XRD : Confirms crystalline phase purity for batch-to-batch consistency .

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